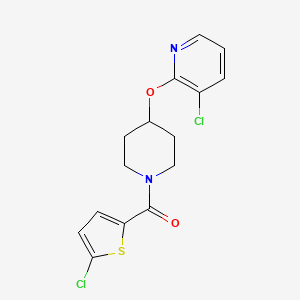
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Thermal and Structural Studies
Research on compounds closely related to "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" highlights their thermal stability and structural characteristics. For instance, a study by C. S. Karthik et al. (2021) on a derivative compound focused on its synthesis, thermal properties, and crystal structure, revealing stability in a specific temperature range and detailing intermolecular interactions through X-ray diffraction studies.
Antimicrobial Activity
The synthesis and evaluation of derivatives for antimicrobial activity have been documented, indicating potential applications in addressing pathogenic bacterial and fungal infections. For example, L. Mallesha and K. Mohana (2014) synthesized oxime derivatives, showing good antimicrobial activity against tested strains, suggesting these compounds' relevance in developing new antimicrobial agents.
Molecular Structure Analysis
Further research into similar compounds has provided insights into their molecular structure and potential applications in drug discovery. B. Lakshminarayana et al. (2009) detailed the crystal and molecular structure of a closely related compound, emphasizing the importance of structural analysis in understanding compound properties and interactions.
Synthesis and Reactivity
Investigations into the synthesis and reactivity of related compounds, such as the study by P. Pouzet et al. (1998), have explored their potential applications in organic synthesis and chemical reactions, providing a foundation for further research into novel compounds with unique properties.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGZZHIDKDUQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)
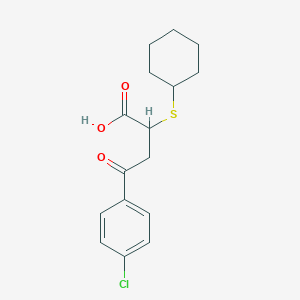
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
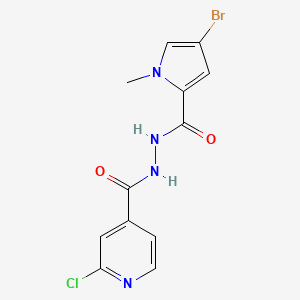
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)

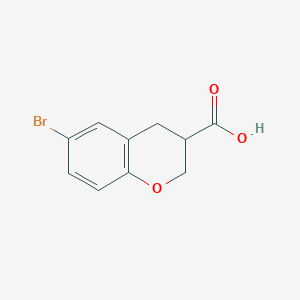
![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)
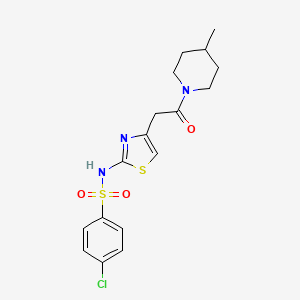
![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)